Ractopamine
Overview
Description
Synthesis Analysis
Ractopamine's synthesis involves chemical modifications to create a stable artificial antigen for detection purposes. A novel approach includes designing a stable ractopamine hapten with an active carboxyl group, which, when linked to bovine serum albumin, forms a detectable antigen in immunoassays for ractopamine residue detection in meats and other samples.
Molecular Structure Analysis
Ractopamine's molecular structure is crucial for its function as a beta-adrenergic agonist. It is known for its selectivity towards beta-adrenergic receptors in skeletal muscle and adipose tissue. The molecule's structure allows it to stimulate these receptors, leading to the repartitioning effects observed in livestock.
Chemical Reactions and Properties
Ractopamine's chemical properties enable it to interact specifically with beta-adrenergic receptors. Its action as a beta-adrenergic agonist is central to its growth-promoting effects in animals. Ractopamine undergoes metabolic processing in animals, leading to its accumulation in various tissues, including muscle, fat, and even plant tissues if present in the soil where crops are grown.
Physical Properties Analysis
The physical properties of ractopamine, including its stability under various conditions, play a crucial role in its effectiveness as a feed additive and in the detection methods developed for its residues in food products. Ractopamine's stability in feed and tissues ensures its continued action as a growth promoter during the feeding period.
Chemical Properties Analysis
Ractopamine's chemical properties, including its reactivity and interactions with biological molecules, underpin its mechanism of action as a growth promoter. Its ability to selectively bind to and activate beta-adrenergic receptors leads to changes in gene expression that promote muscle growth and reduce fat deposition in treated animals.
References (Sources)
- Gunawan et al., 2007, investigated the differential gene expression in porcine skeletal muscles induced by ractopamine (Gunawan et al., 2007).
- Deng Fa-lian, 2013, described the synthesis and identification of a stable artificial ractopamine antigen for detection purposes (Deng Fa-lian, 2013).
Scientific Research Applications
Detection in Environmental Samples : Ractopamine is widely used in intensive farming, and a significant portion of the drug is excreted by animals. There's a growing need for efficient detection methods in environmental samples like water and wastewater. A study by Perazzoli, Mallmann, & Nunes (2012) proposed a methodology using high-performance liquid chromatography for this purpose.
Effects on Animal Stress and Welfare : A study on pigs supplemented with ractopamine evaluated its effects on stress indicators, behavior, and welfare. The research, conducted by Athayde et al. (2013), found no significant impact on pig behavior or stress levels, but an increase in creatine kinase concentrations suggested potential muscular disorders.
Myocardial Toxicity in Greyhounds : A study by Yaeger et al. (2012) reported myocardial toxicity in greyhounds administered ractopamine, indicating potential cardiac risks associated with its use.
Pharmacokinetics and Organ Distribution in Rats : Ho et al. (2014) conducted a study to understand the pharmacokinetics and organ distribution of ractopamine in rats, finding that it showed strong partitioning into various tissues and nonlinear elimination via the kidney.
Uptake by Plants from Soil : Research by Shelver & DeSutter (2015) explored the potential for ractopamine to accumulate in plants grown in contaminated soil. Their findings indicated that the uptake was dependent on soil concentration, but overall very low.
Residue Depletion in Swine Tissues : Qiang et al. (2007) investigated the depletion of ractopamine in swine tissues and found that residue concentrations were below the tolerance values established by the FDA.
Determination in Swine Urine : Zhai et al. (2011) developed a method for rapid analysis of ractopamine in swine urine using surface-enhanced Raman spectroscopy.
Ractopamine in Muscle Development : A study on the effects of ractopamine in pig muscles by Sainz et al. (1993) found that it influences muscle fiber size and may impact protein degradation.
Genitourinary Toxicity and Lithogenic Effect : Chen et al. (2015) investigated the potential genitourinary toxicity of ractopamine, suggesting possible renal and urothelial cell damage, urolithiasis, and neurological effects.
Growth Performance in Fish : Vandenberg & Moccia (1998) studied the impact of ractopamine on the growth performance of rainbow trout, observing modest alterations in growth performance.
properties
IUPAC Name |
4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQZYXCXBBCEAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048378 | |
Record name | Ractopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The RR-isomer (butopamine) is the stereoisomer with the most activity at the b-adrenoceptor. Butopamine was shown to be a non-selective ligand at the beta1- and beta2-adrenoceptors, but signal transduction is more efficiently coupled through the b2-adrenoceptor than the b1- adrenoceptor. Therefore, the RR-isomer of ractopamine is considered to be a full agonist at the beta2-adrenoceptor and a partial agonist at the beta-adrenoceptor. These results are consistent with the pharmacological characterization of racemic ractopamine in isolated cardiac (atria) and smooth muscle (costo-uterine, vas deferens, trachea), which shows a maximal response at beta2- and a submaximal response at b1-adrenoceptors when compared with the full beta1- and beta2- adrenoceptor agonist isoproterenol. | |
Record name | RACTOPAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ractopamine | |
CAS RN |
97825-25-7 | |
Record name | Ractopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97825-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ractopamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097825257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ractopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RACTOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57370OZ3P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RACTOPAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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